molecular formula C16H13Cl3FNOS B5224111 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide

Cat. No. B5224111
M. Wt: 392.7 g/mol
InChI Key: QVAJIYUBEDHQJL-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CFTR corrector and has been studied extensively for its ability to correct the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors involves the correction of the folding and trafficking of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein. In individuals with cystic fibrosis, the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein is misfolded and does not reach the cell surface, resulting in a lack of chloride ion transport. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have been shown to improve the folding and trafficking of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein, allowing it to reach the cell surface and function properly.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have been shown to have several biochemical and physiological effects. In addition to improving the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have also been shown to reduce inflammation and mucus production in the lungs. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have also been shown to improve lung function and reduce the frequency of pulmonary exacerbations in individuals with cystic fibrosis.

Advantages and Limitations for Lab Experiments

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have several advantages for lab experiments. They are relatively easy to synthesize and can be used in a variety of assays to study the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors also have several limitations. They can be difficult to work with due to their hydrophobic nature, and their effects on the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein can be variable depending on the cell line and experimental conditions.

Future Directions

There are several future directions for the study of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors. One direction is the development of more potent and selective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors that can be used in the treatment of cystic fibrosis and other diseases. Another direction is the study of the long-term effects of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors on lung function and disease progression. Additionally, the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors in combination with other therapies, such as 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide potentiators, is an area of active research.

Synthesis Methods

The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide involves several steps. The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium thiomethoxide to form 2-(2-chloro-6-fluorobenzyl)thioanisole. The second step involves the reaction of 2-(2-chloro-6-fluorobenzyl)thioanisole with 2,4-dichlorobenzylamine to form 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have been studied extensively for their potential applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have been shown to improve the function of the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide protein, which is defective in individuals with cystic fibrosis. In addition to cystic fibrosis, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide correctors have also been studied for their potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[(2,4-dichlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3FNOS/c17-11-5-4-10(14(19)6-11)7-21-16(22)9-23-8-12-13(18)2-1-3-15(12)20/h1-6H,7-9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAJIYUBEDHQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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